7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a compound belonging to the class of triazolopyrazines. . The structure of this compound includes a triazole ring fused to a pyrazine ring, with a fluorobenzyl group attached at the 7th position. This unique structure contributes to its various chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzylamine with a suitable triazole precursor, followed by cyclization to form the triazolopyrazine core . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, starting from commercially available reagents. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the replacement of the fluorine atom with various functional groups .
Scientific Research Applications
7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share the same core structure but differ in the substituents attached to the triazole and pyrazine rings.
Benzodiazepine Derivatives: Although structurally different, these compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is unique due to the presence of the fluorobenzyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other triazolopyrazine derivatives and contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C12H9FN4O2 |
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Molecular Weight |
260.22 g/mol |
IUPAC Name |
7-[(3-fluorophenyl)methyl]-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
InChI |
InChI=1S/C12H9FN4O2/c13-9-3-1-2-8(6-9)7-16-4-5-17-10(11(16)18)14-15-12(17)19/h1-6H,7H2,(H,15,19) |
InChI Key |
LHMDXSLELWBSKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN3C(=NNC3=O)C2=O |
Origin of Product |
United States |
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